molecular formula C15H16O B14119241 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- CAS No. 137898-21-6

1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl-

Cat. No.: B14119241
CAS No.: 137898-21-6
M. Wt: 212.29 g/mol
InChI Key: XMFRQUIHEKWODO-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 2-methoxy-2’,6’-dimethyl- is an organic compound with the molecular formula C15H16O It is a derivative of biphenyl, where the biphenyl core is substituted with methoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Biphenyl, 2-methoxy-2’,6’-dimethyl- typically involves the following steps:

    Starting Materials: The synthesis begins with biphenyl as the core structure.

    Methoxylation: Introduction of the methoxy group (-OCH3) at the 2-position of the biphenyl ring. This can be achieved using methanol and a suitable catalyst.

    Methylation: Introduction of methyl groups (-CH3) at the 2’ and 6’ positions. This step can be carried out using methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient and consistent product yield. The reaction conditions are optimized to achieve high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,1’-Biphenyl, 2-methoxy-2’,6’-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl core.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used.

Major Products

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated biphenyl derivatives.

Scientific Research Applications

1,1’-Biphenyl, 2-methoxy-2’,6’-dimethyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 2-methoxy-2’,6’-dimethyl- involves its interaction with specific molecular targets. The methoxy and methyl groups influence the compound’s reactivity and binding affinity to these targets. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with specific receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Biphenyl, 2-methoxy-: Lacks the additional methyl groups.

    1,1’-Biphenyl, 2,6-dimethyl-: Lacks the methoxy group.

    4,4’-Dimethylbiphenyl: Substituted at different positions.

Uniqueness

1,1’-Biphenyl, 2-methoxy-2’,6’-dimethyl- is unique due to the specific combination of methoxy and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

137898-21-6

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

2-(2-methoxyphenyl)-1,3-dimethylbenzene

InChI

InChI=1S/C15H16O/c1-11-7-6-8-12(2)15(11)13-9-4-5-10-14(13)16-3/h4-10H,1-3H3

InChI Key

XMFRQUIHEKWODO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C2=CC=CC=C2OC

Origin of Product

United States

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